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(((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine

Catalog No.
S14069509
CAS No.
M.F
C21H22N2O5
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-al...

Product Name

(((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine

IUPAC Name

(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m1/s1

InChI Key

VXGGBPQPMISJCA-CHWSQXEVSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The compound (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine is a synthetic derivative of the amino acid d-alanine, modified to include a fluorenylmethoxycarbonyl (Fmoc) protecting group. This structural modification enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The Fmoc group is commonly used in peptide synthesis as a protective group for amino acids, allowing for selective reactions without interference from the amino group.

The chemical reactivity of (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine is primarily influenced by its functional groups. Key reactions include:

  • Deprotection Reactions: The removal of the Fmoc group can be achieved through treatment with a base such as piperidine, which facilitates the regeneration of the free amino group for subsequent coupling reactions.
  • Coupling Reactions: The free amino group can participate in peptide bond formation with other carboxylic acids or activated esters, leading to the synthesis of larger peptides.
  • Hydrolysis: Under acidic or basic conditions, the ester bond in the Fmoc group can undergo hydrolysis, releasing d-alanine and rendering the compound inactive.

The biological activity of (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine is linked to its structural components. D-Alanine itself plays a crucial role in various biological processes, including:

  • Antimicrobial Activity: D-Alanine is essential for bacterial cell wall synthesis, making derivatives like this compound potential candidates for antibiotic development.
  • Neurotransmission: As a component of certain peptides, d-alanine can influence neurotransmitter pathways, suggesting potential roles in neurological research.

Studies utilizing computer-aided prediction methods have indicated that compounds with similar structures may exhibit diverse biological activities, including cytotoxicity and interaction with metabolic enzymes .

The synthesis of (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine typically involves several steps:

  • Protection of D-Alanine: D-Alanine is first protected using the Fmoc group. This is often done by reacting d-alanine with fluorenylmethoxycarbonyl chloride in a suitable solvent.
  • Coupling Reaction: The protected d-alanine can then be coupled with another amino acid or peptide using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to obtain a pure compound.

The applications of (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine are diverse:

  • Peptide Synthesis: It serves as an intermediate in solid-phase peptide synthesis, particularly in the production of peptides with specific biological functions.
  • Drug Development: Its potential antimicrobial properties make it a candidate for further investigation in drug discovery programs targeting bacterial infections.
  • Biochemical Research: Used as a tool to study enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.

Interaction studies involving (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine focus on its binding affinity to various biological targets. Techniques such as:

  • Surface Plasmon Resonance (SPR): This method can be employed to measure real-time interactions between this compound and proteins or enzymes.
  • Molecular Docking Studies: Computational approaches can predict how this compound interacts at the molecular level with target biomolecules, providing insights into its potential efficacy and mechanism of action.

Similar compounds include various derivatives of d-alanine and other amino acids modified with protective groups. Here are some comparisons highlighting their uniqueness:

Compound NameStructureUnique Features
D-AlanineH2NCH(CH3)COOHNatural amino acid; essential for protein synthesis.
Fmoc-D-AlanineC15H15NO2Contains Fmoc protecting group; widely used in peptide synthesis.
Boc-D-AlanineC12H21NO2Contains Boc protecting group; offers different stability and solubility properties.
Acetyl-D-AlanineC6H11NO2Acetylated form; alters solubility and reactivity compared to unmodified d-alanine.

The uniqueness of (((9h-Fluoren-9-yl)methoxy)carbonyl)-d-alanyl-d-alanine lies in its specific structural modifications that enhance its utility in biochemical applications while maintaining the functional properties associated with d-alanine derivatives.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

382.15287181 g/mol

Monoisotopic Mass

382.15287181 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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